molecular formula C12H11ClN2O2 B15210187 N-(3-Chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-43-4

N-(3-Chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B15210187
CAS No.: 61643-43-4
M. Wt: 250.68 g/mol
InChI Key: KDXQCIFXELXVIG-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 5-methylisoxazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide is unique due to its specific isoxazole structure, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicine and industry .

Properties

CAS No.

61643-43-4

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H11ClN2O2/c1-7-3-4-9(5-11(7)13)15-12(16)10-6-14-17-8(10)2/h3-6H,1-2H3,(H,15,16)

InChI Key

KDXQCIFXELXVIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2)C)Cl

Origin of Product

United States

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